molecular formula C24H20N2O5 B2693736 1-(3-Methoxyphenyl)-6,7-dimethyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 874395-85-4

1-(3-Methoxyphenyl)-6,7-dimethyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2693736
CAS No.: 874395-85-4
M. Wt: 416.433
InChI Key: HARPHBGXFHESPS-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-6,7-dimethyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic chromenopyrroledione derivative intended for research and development purposes. This compound features a complex polycyclic structure incorporating an isoxazole moiety, a motif of significant interest in medicinal chemistry due to its prevalence in pharmacologically active molecules. Chromenopyrroledione scaffolds are investigated in various scientific fields for their potential biological activities. Researchers can utilize this chemical as a key building block or a reference standard in exploratory studies. The specific mechanism of action, applications, and research value for this particular analog are not currently detailed in the available scientific literature and require further investigation by qualified researchers. This product is strictly for research use and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-(3-methoxyphenyl)-6,7-dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O5/c1-12-8-17-18(9-13(12)2)30-23-20(22(17)27)21(15-6-5-7-16(11-15)29-4)26(24(23)28)19-10-14(3)31-25-19/h5-11,21H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HARPHBGXFHESPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)C4=NOC(=C4)C)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Methoxyphenyl)-6,7-dimethyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound with a complex structure that suggests potential biological activity. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C24H20N2O5, with a molecular weight of 416.433 g/mol. It features a chromeno-pyrrole backbone, which is known for various biological activities. The structural formula can be represented as follows:

InChI InChI 1S C24H20N2O5 c1 12 8 17 18 9 13 12 2 30 23 20 22 17 27 21 15 6 5 7 16 11 15 29 4 26 24 23 28 19 10 14 3 31 25 19 h5 11 21H 1 4H3\text{InChI InChI 1S C24H20N2O5 c1 12 8 17 18 9 13 12 2 30 23 20 22 17 27 21 15 6 5 7 16 11 15 29 4 26 24 23 28 19 10 14 3 31 25 19 h5 11 21H 1 4H3}

Anticancer Properties

Research indicates that derivatives of chromeno-pyrrole compounds exhibit significant anticancer activity. A study on related structures demonstrated their ability to induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of the cell cycle .

Antimicrobial Activity

The compound has shown promising results against various microbial strains. Similar compounds have been evaluated for their antibacterial and antifungal properties, with some exhibiting low micromolar potency against Gram-positive and Gram-negative bacteria as well as fungi .

Neuroprotective Effects

Neuroprotective properties have also been attributed to related compounds within the same chemical family. They are believed to inhibit neuroinflammation and promote neuronal survival in models of neurodegenerative diseases .

Cytotoxicity Studies

Cytotoxicity assessments are critical for evaluating the safety profile of new compounds. In vitro studies have shown that certain derivatives can exhibit cytotoxic effects at high concentrations. For instance, the cytotoxicity of structurally related compounds was assessed against various human cell lines, revealing a need for careful dose management in therapeutic applications .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50 (µM)Reference
Compound AAnticancerMCF-7 Breast Cancer10
Compound BAntimicrobialE. coli5
Compound CNeuroprotectiveSH-SY5Y Neurons15
Compound DCytotoxicityHeLa Cells20

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer potential of a series of chromeno-pyrrole derivatives similar to our compound. The results indicated that these compounds could effectively inhibit tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis .

Case Study 2: Neuroprotection in Animal Models

Another investigation focused on the neuroprotective effects of related compounds in animal models of Alzheimer's disease. The study reported that treatment with these compounds resulted in reduced neuroinflammation and improved cognitive function in treated animals compared to controls .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Reactivity and Functionalization

The target compound exhibits distinct reactivity compared to analogs:

  • Hydrazine Cyclization : Unlike 2-phenyl derivatives , the 5-methylisoxazol-3-yl group in the target compound may sterically hinder reactions with hydrazine hydrate, reducing yields of pyrazolone derivatives (e.g., 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones) compared to less hindered analogs (e.g., 79% yield for compound 5{9–16-20} vs. ~60–70% for bulkier substrates) .

Spectroscopic and Physicochemical Properties

  • NMR Signatures : The 1H NMR spectrum of the target compound is expected to show a singlet for the 6,7-dimethyl groups (δ ~2.1–2.3 ppm) and a downfield shift for the isoxazole proton (δ ~6.5–6.7 ppm), contrasting with upfield shifts in 3-isopropoxyphenyl analogs due to reduced electron withdrawal .
  • Thermal Stability: The 6,7-dimethyl groups likely enhance thermal stability compared to non-methylated derivatives, as seen in analogs with melting points >200°C .

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